Enhanced Acidity via Ortho-Nitro Effect: pKa Comparison with 2-Nitrobenzoic Acid and 3-Methoxybenzoic Acid
The predicted pKa of 3-methoxy-2-nitrobenzoic acid (2.07 ± 0.10) is significantly lower than that of the non-nitro analog 3-methoxybenzoic acid (pKa = 4.10 at 25 °C) . This represents a greater than 100-fold increase in acidity attributable to the ortho-nitro group. Notably, the pKa is also lower than that of 2-nitrobenzoic acid (pKa = 2.16 at 18 °C), which lacks the meta-methoxy substituent [1]. The enhanced acidity influences solubility, salt formation, and reactivity in base-mediated transformations.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 2.07 ± 0.10 (predicted) |
| Comparator Or Baseline | 3-Methoxybenzoic acid: pKa = 4.10 (25 °C); 2-Nitrobenzoic acid: pKa = 2.16 (18 °C) |
| Quantified Difference | ~2.03 log units lower than 3-methoxybenzoic acid (~107× more acidic); ~0.09 log units lower than 2-nitrobenzoic acid |
| Conditions | Predicted values (ACD/Labs); experimental data at specified temperatures |
Why This Matters
The markedly lower pKa enables milder reaction conditions for deprotonation and carboxylate formation, offering a distinct advantage in synthetic sequences where base-sensitive functional groups are present.
- [1] PubChem. 2-Nitrobenzoic acid. pKa: 2.16 (at 18°C). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2-Nitrobenzoic-acid View Source
